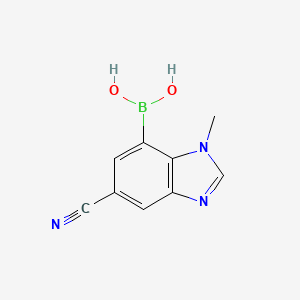
6-Cyano-3-methylbenzodiazole-4-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyano-3-methylbenzodiazole-4-boronic acid is a chemical compound with the molecular formula C9H8BN3O2 . It has a molecular weight of 200.99 .
Synthesis Analysis
The synthesis of this compound might involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It is known that the compound has a molecular weight of 200.99 .Wissenschaftliche Forschungsanwendungen
Synthesis of Boron-Containing Compounds
Boronic acids serve as key intermediates in the synthesis of boron-containing compounds with potential applications in radionuclide diagnostics and boron neutron capture therapy for cancer treatment. For example, the synthesis of carboxylic acids based on the closo-decaborate anion demonstrates the utility of boronic acids in developing compounds for therapeutic applications (Prikaznov et al., 2011).
Development of Sensing Materials
Boronic acids are integral in creating sensing materials, particularly for detecting biological substances. The detection of boronic acids through excited-state intramolecular proton transfer fluorescence illustrates the potential for boronic acid compounds to be used in sensitive and selective detection systems (Aronoff et al., 2013).
Organic Synthesis and Catalysis
In organic synthesis, boronic acids are employed as catalysts and reagents. The development of sterically demanding, bioxazoline-derived N-heterocyclic carbene ligands showcases the role of boronic acids in facilitating the Suzuki-Miyaura cross-coupling of aryl chlorides and boronic acids, leading to the synthesis of complex organic molecules (Altenhoff et al., 2004).
Environmental and Analytical Chemistry
Boronic acids contribute to environmental and analytical chemistry through the development of sensors and assays for detecting various compounds. The progress of selective fluorescent chemosensors by boronic acid highlights their importance in detecting biological active substances, crucial for disease prevention, diagnosis, and treatment (Huang et al., 2012).
Biomedical Applications
Beyond synthesis and sensing, boronic acids find applications in biomedical research, such as the development of antiviral therapeutics. Phenylboronic-acid-modified nanoparticles have been explored as potential antiviral inhibitors against the Hepatitis C virus, showcasing the therapeutic potential of boronic acid derivatives in medicine (Khanal et al., 2013).
Eigenschaften
IUPAC Name |
(6-cyano-3-methylbenzimidazol-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BN3O2/c1-13-5-12-8-3-6(4-11)2-7(9(8)13)10(14)15/h2-3,5,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMPCVGSSOXHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1N(C=N2)C)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2826952.png)
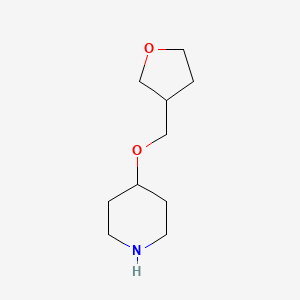
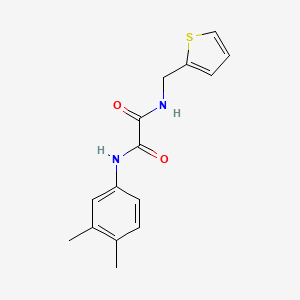
![N-[(2Z)-6-(aminosulfonyl)-3-(2-methoxyethyl)-1,3-benzothiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2826955.png)
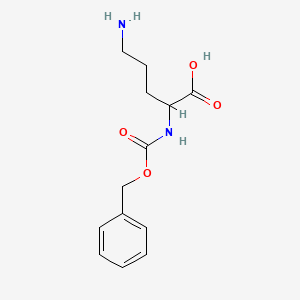
![3-(2,6-dimethylphenyl)-10-methoxy-2,11-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2826960.png)
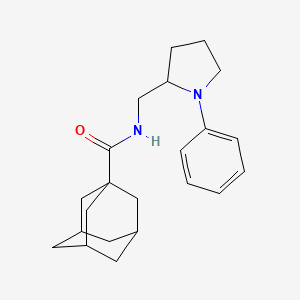
![5-[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2826963.png)


![{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid](/img/structure/B2826970.png)
![3-(9H-carbazol-9-yl)-N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B2826971.png)
